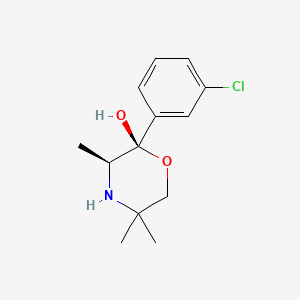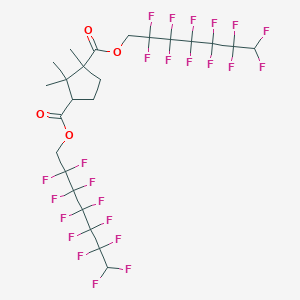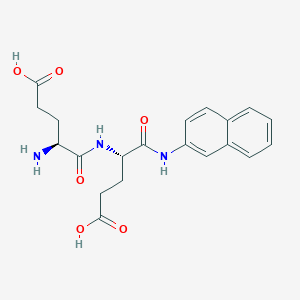
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
The compound is a derivative of iodomethane, also known as methyl iodide . Iodomethane is a dense, colorless, volatile liquid. It is related to methane by replacement of one hydrogen atom by an atom of iodine .
Synthesis Analysis
A similar compound, 4-Iodomethyl substituted tetrahydro-β-carbolines, can be prepared via I2-promoted cascade electrophilic cyclization . The reactivity differences of olefins and alkynes ensure that the reaction proceeds smoothly .Molecular Structure Analysis
The molecular structure of a similar compound, 4-(Iodomethyl)aniline, is available on PubChem . It has a molecular formula of C7H8IN .Chemical Reactions Analysis
The chemical reactions of similar compounds involve I2-promoted cascade electrophilic cyclization . This method was successfully applied to the formal synthesis of oxopropaline G .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(Iodomethyl)pyridine, are available on PubChem . It has a molecular weight of 219.02 g/mol and a topological polar surface area of 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A notable application of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane is its role in the enantioselective synthesis of homo-N-nucleosides. Researchers prepared a dioxane homo-sugar analog using 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane derived from dimethyl tartrate. This compound was further elaborated into homo-N-nucleoside analogs through reactions with uracil and adenine, showcasing its utility in creating nucleoside analogs with potential biological applications (Yu & Carlsen, 2008).
Polymerizability Studies
Another research avenue involves the polymerization of methyl-substituted 1,3-dioxolanes, examining how substitutions impact the polymerizability of these compounds. The study found that dimethyl substituted 1,3-dioxolanes, including 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane, exhibit reluctance to polymerize, providing insights into the synthesis of liquid oligomers and the thermodynamic aspects influencing polymerization processes (Okada, Mita, & Sumitomo, 1975).
Reactivity in Organic Synthesis
The compound has also been involved in studies examining its reactivity in organic synthesis. One such study focused on the synthesis of 1,3-dioxolanes by adding ketones to epoxides, using 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane as a catalyst. This process highlights the application of 4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane in facilitating reactions that yield various 1,3-dioxolane derivatives, demonstrating its versatility in synthetic chemistry (Adams, Barnard, & Brosius, 1999).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBPYFNBFEICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CI)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456675 | |
| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
4351-11-5, 23737-52-2 | |
| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3S,8R,9S,10R,13S,14S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3421978.png)

![Benzenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B3421990.png)
![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B3421993.png)



